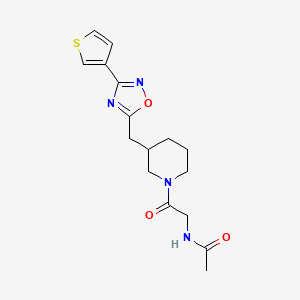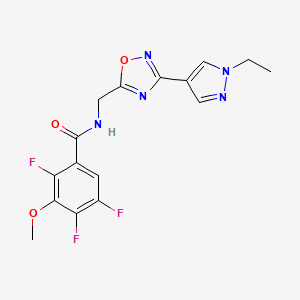![molecular formula C19H18N2O4S B2444496 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1421490-76-7](/img/structure/B2444496.png)
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as BTE, is a chemical compound that has been extensively studied for its potential use in scientific research. BTE is a synthetic compound that was first synthesized in the laboratory and has since been studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Alborz et al. (2018) conducted a highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds demonstrated moderate antimicrobial activities against various bacterial strains and showed potential as medicine due to their hemolytic activity and mammalian cell toxicity survey (Alborz et al., 2018).
Synthesis and Antibacterial Screening
- Landage et al. (2019) synthesized a new series of compounds, including thiazolyl pyrazole and benzoxazole derivatives. These compounds were characterized and screened for their antibacterial activities (Landage, Thube, & Karale, 2019).
Biological Activities of Thiazolo-Benzimidazole Derivatives
- Abdel‐Aziz et al. (2011) prepared 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone and other derivatives. These compounds showed potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes, with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).
Eco-Friendly Synthesis and Antioxidant Activity
- Bonacorso et al. (2016) described an environmentally friendly procedure for synthesizing trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. This study also evaluated their antioxidant activity (Bonacorso et al., 2016).
Synthesis and Reduction of Halogenated Ethanones
- Kwiecień and Szychowska (2006) synthesized novel ethanones with a halogen or nitro group, starting from corresponding phenoxyalkanoic acids. These compounds were further reduced to phenylethanols and amino compounds (Kwiecień & Szychowska, 2006).
Novel Thiophene-Benzothiazole Derivative Synthesis
- Ermiş and Durmuş (2020) synthesized novel thiophene-benzothiazole derivative azomethine and amine compounds. These compounds were characterized by various spectroscopic techniques and their molecular structures were optimized using DFT methods (Ermiş & Durmuş, 2020).
Microwave Assisted Synthesis of Heterocyclic Compounds
- Mistry and Desai (2006) prepared a series of compounds, including azetidin-2-ones and thiazolidin-4-ones, using microwave-assisted synthesis. These compounds displayed antibacterial and antifungal activities (Mistry & Desai, 2006).
Anticancer Activity of Sulfur-Containing Heterocyclic Analogs
- Haridevamuthu et al. (2023) studied the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells. These compounds also showed antioxidant properties and induced apoptosis in cancer cells (Haridevamuthu et al., 2023).
Propiedades
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)21-10-13(11-21)25-19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOOQPGSTSUCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

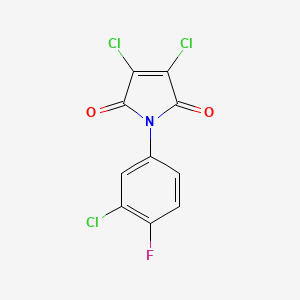
![7-(4-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-bromobenzoate](/img/structure/B2444416.png)


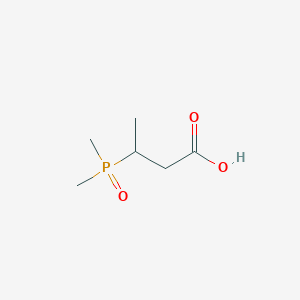
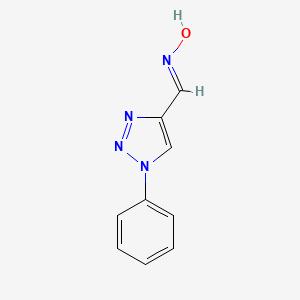
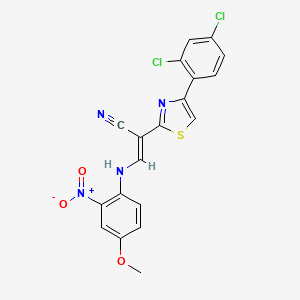
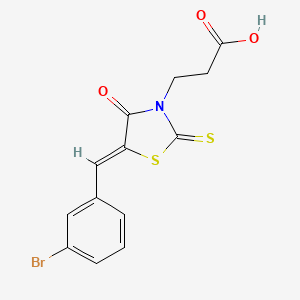

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)
